![molecular formula C9H7ClN2 B112979 8-Chloroquinolin-5-amine CAS No. 75793-58-7](/img/structure/B112979.png)
8-Chloroquinolin-5-amine
Overview
Description
8-Chloroquinolin-5-amine is a chemical compound with the molecular formula C9H7ClN2 . It is also known by other names such as 5-Amino-8-chloroquinoline . The compound has a molecular weight of 178.62 g/mol .
Molecular Structure Analysis
The InChI code for 8-Chloroquinolin-5-amine isInChI=1S/C9H7ClN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2
. The compound has a canonical SMILES representation of C1=CC2=C(C=CC(=C2N=C1)Cl)N
. Physical And Chemical Properties Analysis
8-Chloroquinolin-5-amine has a molecular weight of 178.62 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 38.9 Ų . The compound has a melting point of 154-155℃ .Scientific Research Applications
Antibacterial Agent
5-Amino-8-chloroquinoline: has been identified as a bacteriostatic agent that inhibits the growth of bacteria by binding to the 50S ribosomal subunit . It is particularly effective against Bacillus subtilis , Escherichia coli , and Staphylococcus aureus at concentrations of 0.2%, where it acts as a bactericidal agent .
Pharmaceutical Research
This compound is a key scaffold in drug discovery due to its quinoline structure, which is a crucial element in medicinal chemistry . Its derivatives are often explored for their therapeutic potential, including antimalarial, antibacterial, and antifungal activities .
Chemical Synthesis
In synthetic organic chemistry, 5-Amino-8-chloroquinoline serves as an important building block for the construction of more complex quinoline derivatives. These derivatives are synthesized using classical protocols like Gould–Jacob, Friedländer, and Skraup syntheses, as well as modern methods involving transition metal catalysis .
Biochemical Research
The compound’s interaction with ribosomal subunits makes it a subject of interest in biochemical studies, particularly in understanding the mechanism of protein synthesis inhibition. This can lead to insights into the development of new antibiotics and the resistance mechanisms of bacteria .
Material Science
Quinoline derivatives, including 5-Amino-8-chloroquinoline , are investigated for their potential applications in material science. They can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique photophysical properties .
Environmental Science
Research into the environmental impact of quinoline compounds and their derivatives is crucial5-Amino-8-chloroquinoline can be studied for its biodegradability, toxicity, and accumulation in ecosystems to ensure safe pharmaceutical and industrial applications .
Safety and Hazards
The safety information for 8-Chloroquinolin-5-amine indicates that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 5-Amino-8-chloroquinoline is the 50S ribosomal subunit of bacteria . This compound acts as a bacteriostatic agent, inhibiting the growth of bacteria by binding to this subunit . It has been shown to be bactericidal against B. subtilis, E. coli, and A. aureus at concentrations of 0.2% .
Mode of Action
5-Amino-8-chloroquinoline interacts with its targets by binding to the 50S ribosomal subunit or 16S ribosomal RNA in bacteria . This binding inhibits protein synthesis, thereby preventing the growth of the bacteria . The mechanism of action of 5-Amino-8-chloroquinoline is similar to thioureas .
Biochemical Pathways
It is known that the compound interferes with protein synthesis in bacteria by binding to the 50s ribosomal subunit or 16s ribosomal rna . This disruption of protein synthesis can have downstream effects on various cellular processes, including cell growth and replication.
Pharmacokinetics
Similar compounds like chloroquine are known to undergo n-dealkylation primarily by cyp2c8 and cyp3a4 to n-desethylchloroquine
Result of Action
The primary result of the action of 5-Amino-8-chloroquinoline is the inhibition of bacterial growth. By binding to the 50S ribosomal subunit or 16S ribosomal RNA, it prevents protein synthesis, which is essential for bacterial growth and replication . This results in bacteriostatic activity, and at certain concentrations, it can be bactericidal .
properties
IUPAC Name |
8-chloroquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEHXKRRPLHNCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497066 | |
Record name | 8-Chloroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinolin-5-amine | |
CAS RN |
75793-58-7 | |
Record name | 8-Chloroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-5-quinolinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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